molecular formula C7H5N5S B14688830 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate CAS No. 35186-71-1

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate

Katalognummer: B14688830
CAS-Nummer: 35186-71-1
Molekulargewicht: 191.22 g/mol
InChI-Schlüssel: PALCIUIRKDXNSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of a catalyst such as zinc chloride (ZnCl2) or acetic acid. The reaction is carried out in supercritical carbon dioxide at temperatures ranging from 150 to 190°C . This method is preferred due to its high yield and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of supercritical carbon dioxide as a solvent also reduces the need for hazardous organic solvents, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent . The compound can also disrupt the cell membrane integrity of microorganisms, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate stands out due to its thiocyanate group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Eigenschaften

CAS-Nummer

35186-71-1

Molekularformel

C7H5N5S

Molekulargewicht

191.22 g/mol

IUPAC-Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) thiocyanate

InChI

InChI=1S/C7H5N5S/c1-5-2-6(13-3-8)12-7(11-5)9-4-10-12/h2,4H,1H3

InChI-Schlüssel

PALCIUIRKDXNSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC=NN2C(=C1)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.